2-Chloro-5-nitrophenol

概述

描述

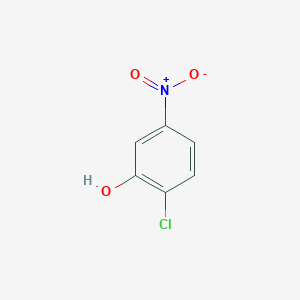

Molecular Formula: C₆H₄ClNO₃ Molecular Weight: 173.55 g/mol CAS No.: 619-10-3 Structure: A phenol ring substituted with a chlorine atom at position 2 and a nitro group at position 5 (Figure 1) .

2-Chloro-5-nitrophenol (2C5NP) is a chlorinated nitroaromatic compound widely used as an intermediate in pharmaceuticals, agrochemicals, and dyes. Its synthesis involves nitration of 2-chlorophenol using concentrated sulfuric and nitric acids under controlled conditions . The compound’s stability and reactivity stem from the electron-withdrawing effects of the nitro and chlorine groups, which influence its interactions in organic synthesis and environmental degradation .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrophenol can be synthesized through the nitration of 2-chlorophenol. The nitration process involves the reaction of 2-chlorophenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or distillation to obtain the desired purity .

化学反应分析

Types of Reactions: 2-Chloro-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles.

Major Products Formed:

Reduction: 2-Amino-5-chlorophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Organic Synthesis

Pharmaceuticals and Agrochemicals

2C5NP serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its structure allows it to participate in various chemical reactions, making it valuable for producing compounds with specific properties. The nitro group can be reduced or substituted to yield a range of derivatives useful in medicinal chemistry .

Dyes and Pigments

The compound is also employed as a precursor for synthesizing dyes and pigments. The presence of both chlorine and nitro groups enhances its reactivity, facilitating the formation of complex organic molecules that are essential in the dye industry .

Environmental Applications

Biodegradation Studies

Research has highlighted the potential of certain bacteria to degrade 2C5NP, which is significant given its classification as a persistent environmental pollutant. For instance, Cupriavidus sp. strain CNP-8 has been shown to utilize 2C5NP as a sole carbon and nitrogen source, indicating its potential for bioremediation applications .

Table 1: Microbial Strains Capable of Degrading this compound

Toxicological Research

2C5NP is recognized for its toxic effects on aquatic organisms and mammals. Studies indicate that it can cause skin irritation and is harmful if ingested . Understanding its toxicity is essential for assessing environmental risks associated with its use and contamination.

Case Studies

Case Study: Biodegradation Mechanisms

A study conducted by Chen et al. (2014) investigated the biodegradation pathways of 2C5NP by strain CNP-8. The research identified key metabolic pathways involved in the degradation process, including reductive dechlorination and nitro group reduction. The findings revealed that while 2C5NP is more recalcitrant compared to other nitrophenols, specific microbial strains can effectively degrade it under controlled conditions .

Case Study: Industrial Waste Treatment

In industrial settings, particularly those involving chlorinated compounds, the application of microbial degradation processes using strains like Cupriavidus sp. has been proposed for treating wastewater containing 2C5NP. This approach not only reduces pollutant levels but also minimizes environmental impact .

作用机制

The mechanism of action of 2-Chloro-5-nitrophenol involves its interaction with specific molecular targets and pathways. In biodegradation studies, it has been shown to undergo reductive and oxidative transformations catalyzed by specific enzymes. For example, the nitro group can be reduced to a hydroxylamine intermediate, which is further degraded by dioxygenase enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and environmental fate of chloronitrophenols depend critically on the positions of substituents. Key analogs include:

Chemical Reactivity

- 2C5NP: The para-nitro and ortho-chloro groups create steric hindrance, slowing electrophilic substitution. This contrasts with 2-chloro-4-nitrophenol, where the nitro group at position 4 enhances resonance stabilization .

- Reduction Potential: The nitro group in 2C5NP can be selectively reduced to hydroxylamine, a pathway less common in analogs like 4-chloro-2-nitrophenol .

Biodegradation Pathways

Microbial degradation mechanisms vary significantly:

- 2C5NP: Degraded by Cupriavidus sp. CNP-8 via a hydroxyquinol pathway. Enzymatic nitro reduction precedes dechlorination, yielding non-toxic metabolites .

- 2-Chloro-4-nitrophenol: Processed by Burkholderia spp. using two-component monooxygenases, forming chlorohydroquinone as a key intermediate .

- 4-Chloro-2-nitrophenol: Reduced to 2-aminophenol by Exiguobacterium spp., which undergoes ring cleavage for mineralization .

Table 1 : Comparative Biodegradation Pathways

| Compound | Degrading Microbe | Key Enzymes | Major Intermediate |

|---|---|---|---|

| This compound | Cupriavidus sp. CNP-8 | Nitroreductase, Dioxygenase | Hydroxyquinol |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Monooxygenase | Chlorohydroquinone |

| 4-Chloro-2-nitrophenol | Exiguobacterium sp. PMA | Nitroreductase | 2-Aminophenol |

Metabolic Fate in Humans

2C5NP is a metabolite of 4-chloronitrobenzene (4-CNB), formed via ring hydroxylation. In contrast, 4-CNB primarily undergoes glutathione conjugation or nitro reduction to 4-chloroaniline . Urinary metabolites of 2C5NP (e.g., this compound sulfate) account for ~30% of excreted 4-CNB derivatives in exposed workers .

Environmental and Toxicological Implications

- Persistence: 2C5NP’s stability in soil and water is higher than 4-chloro-2-nitrophenol due to slower microbial degradation .

- Toxicity : The compound’s LD₅₀ (oral, rat) is 320 mg/kg, with acute toxicity linked to oxidative stress and enzyme inhibition . Its environmental impact is mitigated by specialized microbial consortia capable of mineralization .

生物活性

2-Chloro-5-nitrophenol (2C5NP) is a chlorinated nitroaromatic compound that poses significant environmental concerns due to its toxicity and persistence. This article explores the biological activity of 2C5NP, focusing on its degradation pathways, microbial interactions, and potential bioremediation applications.

2C5NP is characterized by the presence of both chlorine and nitro functional groups, which contribute to its chemical stability and toxicity. Its molecular formula is , with a molecular weight of approximately 190.56 g/mol.

Microbial Degradation

Recent studies have identified various microorganisms capable of degrading 2C5NP, with a focus on strains such as Cupriavidus sp. strain CNP-8. This strain has shown the ability to utilize 2C5NP as a sole source of carbon and nitrogen, making it a promising candidate for bioremediation efforts.

Key Findings:

- Degradation Pathway : The degradation of 2C5NP involves several enzymatic reactions. The enzyme MnpA, a NADPH-dependent nitroreductase, catalyzes the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via an intermediate, 2-chloro-5-nitrosophenol. MnpC, an aminohydroquinone dioxygenase, is implicated in the ring-cleavage reaction necessary for complete mineralization .

- Biodegradation Efficiency : Strain CNP-8 demonstrated a maximum biodegradation rate of at a concentration of of 2C5NP. However, higher concentrations led to toxic effects that inhibited microbial growth .

Case Studies

Case Study 1: Cupriavidus sp. Strain CNP-8

- Isolation and Characterization : This strain was isolated from contaminated environments and characterized genetically and biochemically to understand its degradation mechanisms.

- Experimental Setup : In laboratory conditions, various carbon sources were tested alongside 2C5NP to assess their impact on degradation efficiency. Results indicated that the presence of alternative carbon sources could enhance the degradation process .

Case Study 2: Comparative Analysis with Other Strains

- Other bacterial strains such as Bacillus subtilis and Pseudomonas species have also been studied for their ability to transform related compounds like meta-nitrophenol (MNP). These studies highlight the diversity of microbial pathways available for the degradation of nitrophenolic compounds .

Biochemical Mechanisms

The biochemical pathways involved in the degradation of 2C5NP are complex and involve multiple steps:

- Reduction : Initial reduction by nitroreductases leading to hydroxylamine derivatives.

- Ring Cleavage : Enzymatic cleavage facilitated by dioxygenases.

- Mineralization : Further breakdown into simpler compounds that can be assimilated or mineralized into CO₂ and H₂O.

Data Summary

The following table summarizes key data regarding the microbial degradation of 2C5NP:

| Microorganism | Degradation Rate (μM/h) | Substrate Concentration (mM) | Key Enzymes Involved |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | 21.2 ± 2.3 | 0.4 | MnpA, MnpC |

| Bacillus subtilis | Variable | Various | Unknown |

| Pseudomonas sp. JHN | Variable | Various | Unknown |

常见问题

Basic Questions

Q. What analytical techniques are recommended for quantifying 2-chloro-5-nitrophenol in environmental or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to the compound’s strong absorbance from its nitro and chloro substituents. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection of metabolites in biological matrices (e.g., urine) . For non-volatile samples, spectrophotometric methods can exploit the compound’s unique spectral properties, though interference from co-eluting substances must be validated.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. In case of spills, evacuate the area, wear a self-contained breathing apparatus, and use inert absorbents (e.g., vermiculite) to contain the spill. Avoid contact with watercourses due to potential environmental toxicity .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer : The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution to the para position relative to the hydroxyl group. The chloro substituent (-Cl) further stabilizes the aromatic ring via resonance and inductive effects, making the compound resistant to nucleophilic attack. These properties necessitate harsh reaction conditions (e.g., strong reducing agents for nitro group reduction) .

Q. Which microbial strains are commonly studied for biodegradation of this compound?

- Methodological Answer : Cupriavidus sp. CNP-8 and Ralstonia eutropha JMP134 are key strains. These bacteria initiate degradation via nitro group reduction or reductive dechlorination, depending on enzymatic pathways (e.g., nitroreductases or dehalogenases). Enrichment cultures using minimal media with this compound as the sole carbon source are typical for isolating degradative strains .

Advanced Research Questions

Q. How can contradictory data in microbial degradation pathways of this compound be resolved?

- Methodological Answer : Contradictions often arise from strain-specific metabolic priorities. For example, Ralstonia eutropha JMP134 prioritizes nitro group reduction under aerobic conditions, while Cupriavidus sp. CNP-8 may favor dechlorination. Resolve discrepancies using:

- Genomic comparison : Identify presence/absence of ncr (nitroreductase) or cld (chloride displacement) genes.

- Enzyme assays : Measure activity of nitroreductases vs. dehalogenases in cell-free extracts.

- Isotopic labeling : Track ¹⁴C-labeled intermediates to confirm pathway steps .

Q. What experimental approaches determine the rate-limiting steps in this compound biodegradation?

- Methodological Answer : Use kinetic studies with varying substrate concentrations to calculate Michaelis-Menten parameters (Km, Vmax) for key enzymes. Gene knockout mutants (e.g., ΔcnpA in Cupriavidus sp.) can identify essential degradation genes. Metabolic flux analysis via ¹³C-tracing or NMR spectroscopy quantifies intermediate accumulation .

Q. How are metabolic pathways of this compound elucidated in exposed organisms?

- Methodological Answer : Radiolabeled ¹⁴C-2-chloro-5-nitrophenol is administered to model organisms (e.g., rats), followed by urine and tissue analysis via LC-MS/MS. Metabolites like N-acetyl-S-(4-nitrophenyl)-l-cysteine indicate glutathione conjugation, while 4-chloroaniline suggests nitro reduction. Time-course studies differentiate primary vs. secondary metabolites .

Q. What experimental designs address chemoselectivity challenges in reducing this compound?

- Methodological Answer : Controlled redox conditions are critical. For selective nitro reduction, use H₂/Pd-C in ethanol under acidic conditions. For dechlorination, employ zero-valent iron (Fe⁰) or anaerobic microbial consortia. Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates (e.g., 2-chloro-5-aminophenol) and optimize yields .

属性

IUPAC Name |

2-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGQSCPTLELLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210921 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-10-3 | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。